molecular formula C15H21N3O2 B5310915 N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B5310915
M. Wt: 275.35 g/mol
InChI Key: ULJSOLWCCAEJJM-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with dimethyl and phenyl groups, as well as two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the dimethyl and phenyl groups. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N1,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,4-phenylenediamine: This compound shares structural similarities but differs in its functional groups.

    N,N-dimethyl-1,4-butanediamine: Another similar compound with a different carbon chain length and functional groups.

Uniqueness

N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17(2)15(20)18-10-8-12(9-11-18)14(19)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJSOLWCCAEJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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